molecular formula C5H10N2O3 B1357193 L-Glutamine-15N2 CAS No. 204451-48-9

L-Glutamine-15N2

Cat. No. B1357193
M. Wt: 148.13 g/mol
InChI Key: ZDXPYRJPNDTMRX-QLUYOLLXSA-N
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Description

Synthesis Analysis

The synthesis of L-Glutamine-15N2 involves a two-step process. Initially, 2-Oxapentanedioic acid reacts with hydrazine sulfate-15N2 to yield 6-carboxy-(2H)-pyridazin-3-one-1,2-15N2. This compound is then reduced with hydrogen over a 10% Pd/C catalyst to produce L-Glutamine-2,5-15N2 .


Molecular Structure Analysis

The molecular formula of L-Glutamine-15N2 is C5H10N2O3 . The InChI representation is InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i6+1,7+1 . The Canonical SMILES representation is C(CC(=O)N)C(C(=O)O)N .


Chemical Reactions Analysis

L-Glutamine-15N2 plays a crucial role in many metabolic pathways. It is used as a substrate for the synthesis of DNA, ATP, proteins, and lipids, driving critical processes in vascular cells, including proliferation, migration, apoptosis, senescence, and extracellular matrix deposition .


Physical And Chemical Properties Analysis

The molecular weight of L-Glutamine-15N2 is 148.13 g/mol . The exact mass and monoisotopic mass are 148.06321197 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 106 Ų .

Scientific Research Applications

Brain Interstitial Fluid and Neurotransmitter Precursors

  • Research Context: L-Glutamine (Gln) is vital in the brain as it's a precursor for central nervous system excitatory and inhibitory neurotransmitters. Researchers have investigated its role in controlling concentrations in the brain's interstitial fluid.
  • Key Findings: Studies using 15N2-labeled Gln have shown that brain interstitial fluid levels of amino acids, including Gln, are significantly lower than in cerebrospinal fluid. These findings indicate a specific homeostatic regulation of amino acids in these fluids, highlighting the blood-brain barrier's role in controlling interstitial fluid amino acid levels (Dolgodilina et al., 2016).

Placental Glutamine Synthesis and Fetal Growth

  • Research Context: The placenta's role in synthesizing glutamine, an important nutrient for fetal growth, has been explored using isotopic studies.
  • Key Findings: Research on the isolated perfused human placenta has demonstrated that glutamine synthesized from glutamate is predominantly released into the maternal circulation, suggesting a complex metabolic compartmentalization within the placenta and its significant role in fetal nutrition (Day et al., 2013).

Nitrogen Metabolism in Cultured Cells

  • Research Context: Understanding nitrogen metabolism in cells is crucial, and 15N labeling techniques have been instrumental in these studies.
  • Key Findings: 15N-labeled glutamine studies have shown label redistribution among extracellular metabolites in mammalian cell cultures, providing insights into metabolic pathways involving glutamine in cells like HeLa and CHO cell lines (Street et al., 1993).

PET Radiotracer Synthesis for Cancer Studies

  • Research Context: The synthesis of [11C]L-glutamine PET radiotracers is critical for studying cancer metabolism.
  • Key Findings: Automated and reproducible synthesis of [11C]L-glutamine has been developed, offering insights into the metabolic pathways of aggressive cancers like triple-negative breast cancer (Padakanti et al., 2019).

Metabolic Role in Preterm Infants

  • Research Context: The role of glutamine in preterm infants' metabolism, particularly its splanchnic first-pass metabolism, is a significant area of research.
  • Key Findings: A study using dual tracer techniques revealed that a substantial portion of dietary glutamine is used by the splanchnic tissues in preterm infants, indicating its importance as a fuel source (Schoor et al., 2010).

properties

IUPAC Name

(2S)-2,5-bis(15N)(azanyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXPYRJPNDTMRX-QLUYOLLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)[15NH2])[C@@H](C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583882
Record name L-(~15~N_2_)Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Glutamine-15N2

CAS RN

204451-48-9
Record name L-(~15~N_2_)Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
Z Gaudin, D Cerveau, N Marnet, A Bouchereau… - academia.edu
Supporting information includes equations used in this manuscript, and three tables with quantification data. Two tables summarize the linear fit between calibration curves of labeled …
Number of citations: 3 www.academia.edu
C Liu, S Deng, Z Xiao, R Lu, H Cheng, J Feng, X Shen… - 2022 - researchsquare.com
… 8686 and SW1990 pancreatic cancer cells were cultured for 72 hours in L-glutamine-15N2 (Sigma‒ Aldrich, 490032). Cells cultured in unlabeled glutamine (Sigma‒Aldrich, Cat.# …
Number of citations: 3 www.researchsquare.com
N Van Gastel, JB Spinelli, MC Haigis, DT Scadden - Bio-protocol, 2021 - bio-protocol.org
Once thought to be a mere consequence of the state of a cell, intermediary metabolism is now recognized as a key regulator of mammalian cell fate and function. In addition, cell …
Number of citations: 1 bio-protocol.org
N Van Gastel, JB Spinelli, A Sharda, A Schajnovitz… - Cell metabolism, 2020 - cell.com
Cancer relapse begins when malignant cells pass through the extreme metabolic bottleneck of stress from chemotherapy and the byproducts of the massive cell death in the …
Number of citations: 89 www.cell.com
O Goldman, LN Adler, E Hajaj, T Croese, N Darzi… - Cancer discovery, 2023 - AACR
… The mice were fasted for 4 hours, followed by 5 hours of infusion with L-Glutamine-15N2 (Sigma). Infusion solutions containing 1.725 g of L-Glutamine-15N2 per kg of body weight were …
Number of citations: 4 aacrjournals.org
A Popoff, JJ Hug, R Müller - Exploring the …, 2020 - publikationen.sulb.uni-saarland.de
… myxolipoxazole A with L-glutamine 15N2 13C6 and … L-glutamine 15N2 13C6. The incorporation of L-asparagine 15N2 13C5 is not unambiguous. The incorporation of L-glutamine 15N2 …
MZ Cader, RP de Almeida Rodrigues, JA West… - Cell, 2020 - cell.com
Mutations in FAMIN cause arthritis and inflammatory bowel disease in early childhood, and a common genetic variant increases the risk for Crohn's disease and leprosy. We developed …
Number of citations: 41 www.cell.com
MO Turgeon - 2021 - repository.icr.ac.uk
Germline and somatic mutations of BRCA1 are associated with cancer initiation and progression. Although the role of BRCA1 is clearly defined in DNA-repair pathways, alternative …
Number of citations: 2 repository.icr.ac.uk
Q Zhang - 2006 - search.proquest.com
Research presented in this dissertation falls into two parts: fragmentation mechanisms of peptide and fragmentation mechanism of amino acid derivatives. The study of peptide …
Number of citations: 1 search.proquest.com
F Al-Muhaysh - 2021 - search.proquest.com
Metabolomics is a large scale study of all metabolites which are small molecules that are contained within cells, biofluid, tissues and organisms (1). Much progress in metabolomics has …
Number of citations: 2 search.proquest.com

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